

# Application Notes and Protocols: Beta-Methyl Vinyl Phosphate in Meropenem Synthesis

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## Compound of Interest

Compound Name: *beta-Methyl vinyl phosphate*

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## Introduction

Meropenem is a broad-spectrum carbapenem antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.<sup>[1][2]</sup> Its synthesis is a complex multi-step process, in which the formation of a key intermediate, **beta-methyl vinyl phosphate** (MAP), is a critical step. This intermediate, systematically named (4R,5S,6S)-4-nitrobenzyl 3-(diphenoxypyrophoryloxy)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, provides the core bicyclic structure of meropenem and a reactive phosphate leaving group for the subsequent introduction of the side chain.<sup>[3]</sup> These notes provide detailed protocols for the synthesis of this pivotal intermediate and its conversion to meropenem, along with relevant chemical data and a summary of the antibiotic's mechanism of action.

## Data Presentation

### Table 1: Physicochemical and Spectroscopic Data for Beta-Methyl Vinyl Phosphate (MAP)

Property	Value
CAS Number	90776-59-3
Molecular Formula	C <sub>29</sub> H <sub>27</sub> N <sub>2</sub> O <sub>10</sub> P
Molecular Weight	594.51 g/mol
Appearance	White to off-white solid
Melting Point	129-131 °C
Storage	-20°C Freezer, Under Inert Atmosphere
Solubility	Chloroform (Slightly), Methanol (Slightly)
Specific Rotation [α]D <sup>25</sup>	+40 to +44° (c = 0.5, methanol)
<sup>1</sup> H NMR (CDCl <sub>3</sub> ) δ (ppm)	1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, J = 3.2 Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d)
IR (KBr) ν <sub>max</sub> (cm <sup>-1</sup> )	1780, 1745, 1605

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Table 2: Key Reagents for the Synthesis of Beta-Methyl Vinyl Phosphate (MAP)

Reagent	Molar Mass ( g/mol )	Role
4-β-methylazabicyclohexyl ketone ester (Precursor X)	-	Starting material
Diisopropylethylamine (DIPEA)	129.24	Base
Diphenyl chlorophosphate	268.65	Phosphorylating agent

This table is based on a general synthetic procedure.[\[4\]](#)[\[5\]](#)

## Experimental Protocols

## Protocol 1: Synthesis of Beta-Methyl Vinyl Phosphate (MAP)

This protocol is adapted from a general procedure for the synthesis of the p-nitrobenzyl (PNB) protected **beta-methyl vinyl phosphate** intermediate.[4][5]

### Materials:

- 4- $\beta$ -methylazabicyclohexyl ketone ester (Precursor X)
- Diisopropylethylamine (DIPEA)
- Diphenyl chlorophosphate
- Petroleum ether
- 3.5% aqueous sodium dihydrogen phosphate solution
- Water
- Nitrogen gas
- Ice bath
- Reaction vessel
- Stirring apparatus
- Filtration apparatus
- Thin Layer Chromatography (TLC) apparatus

### Procedure:

- Cool a solution of the 4- $\beta$ -methylazabicyclohexyl ketone ester (Precursor X) in a suitable solvent to -10 to -15 °C in an ice-salt bath under a nitrogen atmosphere.

- Sequentially add diisopropylethylamine (1.1 equivalents) and diphenyl chlorophosphate (1.0 equivalent).
- Maintain the reaction mixture at -10 to -15 °C with constant stirring for 5 hours.
- Monitor the reaction progress by TLC until the complete disappearance of the starting material (Precursor X) is observed.
- Upon completion, add petroleum ether (e.g., 300 mL) and 3.5% aqueous sodium dihydrogen phosphate (e.g., 300 mL) to the reaction mixture to precipitate the product.
- Stir the resulting slurry to wash the crystals.
- Collect the white crystalline product by filtration.
- Wash the filter cake sequentially with petroleum ether (e.g., 100 mL) and water (e.g., 500 mL).
- Dry the product under vacuum to yield the target intermediate, PNB (4R,5S,6S)-3-(dipenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester (XI).

#### Expected Outcome:

- Yield: Approximately 81%[\[4\]](#)[\[5\]](#)
- Purity: Approximately 98%[\[4\]](#)[\[5\]](#)

## Protocol 2: Synthesis of Meropenem from MAP Intermediate

This protocol outlines the subsequent steps to convert the MAP intermediate into meropenem.

### Part A: Coupling Reaction

- Suspend the **beta-methyl vinyl phosphate** intermediate (MAP, 1.0 equivalent) in a mixture of ethyl acetate and N-methylpyrrolidone and cool to 0-5°C.[\[4\]](#)

- Add the protected pyrrolidine side chain (e.g., (2S,4S)-2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate derivative, ~1.1 equivalents).[3]
- Add a suitable base such as diisopropylethylamine (DIPA, ~1.3 equivalents) dropwise while maintaining the temperature at 0-5°C.[4]
- Stir the reaction mixture until the coupling is complete, yielding the protected meropenem derivative.

#### Part B: Deprotection

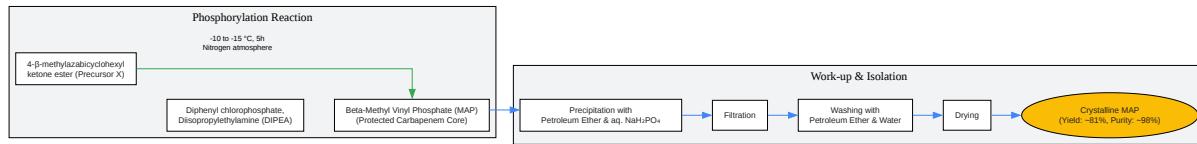
- The protected meropenem is deprotected via hydrogenolysis.[7]
- A common method involves using 10% Palladium on carbon (Pd/C) as a catalyst in a biphasic solvent system of tetrahydrofuran (THF) and water, often with a buffer like 3-(N-morpholino)propanesulfonic acid.[4]
- The reaction is carried out under a hydrogen atmosphere until the protecting groups (e.g., p-nitrobenzyl) are cleaved.[7]

#### Part C: Purification and Isolation

- After deprotection, the catalyst is removed by filtration.
- The aqueous layer containing meropenem is washed with an organic solvent like ethyl acetate to remove impurities.
- Meropenem is then crystallized from the aqueous solution, often by the addition of a solvent like acetone.[4]
- The crystalline product is collected by filtration, washed, and dried to yield meropenem trihydrate.

## Visualizations

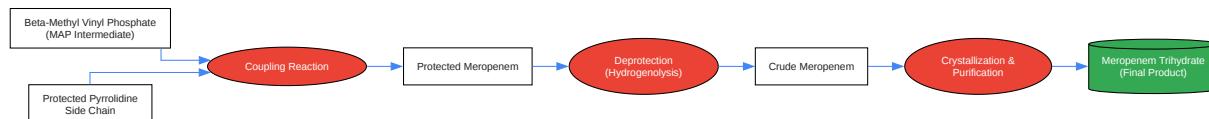
### Diagram 1: Synthesis of Beta-Methyl Vinyl Phosphate Intermediate



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Caption: Workflow for the synthesis of the **beta-methyl vinyl phosphate** intermediate.

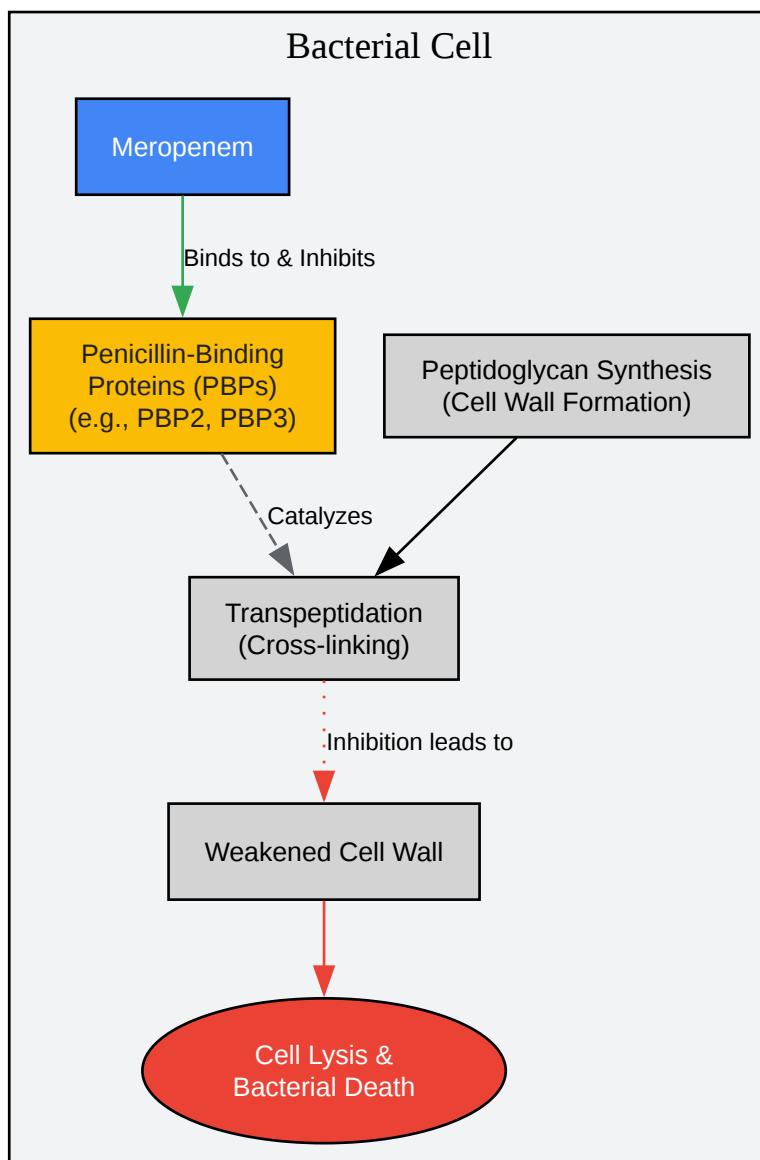
## Diagram 2: Overall Synthesis of Meropenem



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Caption: Logical workflow for the synthesis of meropenem from the MAP intermediate.

## Diagram 3: Mechanism of Action of Meropenem



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Caption: Signaling pathway illustrating the mechanism of action of meropenem.

## Conclusion

The synthesis of the **beta-methyl vinyl phosphate** intermediate is a well-defined and crucial stage in the overall production of meropenem. The protocols and data provided herein offer a comprehensive guide for researchers engaged in the synthesis of carbapenem antibiotics. Understanding the synthetic pathway and the mechanism of action is fundamental for the development of new antibacterial agents and for optimizing existing manufacturing processes.

The stability of meropenem against many beta-lactamases makes it a powerful tool in treating severe bacterial infections.<sup>[8]</sup>

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